molecular formula C7H10N4O2 B13214565 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B13214565
M. Wt: 182.18 g/mol
InChI Key: ASIPAXLBTXBYEI-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid typically involves the construction of the pyrrolidine and triazole rings followed by their fusion. One common method is the cyclization of appropriate precursors under specific conditions. For example, the pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and maximize yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activity.

    Triazole derivatives: Compounds with the triazole ring exhibit similar chemical reactivity and potential biological applications.

    Prolinol derivatives: These compounds also feature a pyrrolidine ring and are studied for their biological activity.

Uniqueness

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid is unique due to the combination of the pyrrolidine and triazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-pyrrolidin-3-yl-1H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C7H10N4O2/c12-7(13)6-9-5(10-11-6)4-1-2-8-3-4/h4,8H,1-3H2,(H,12,13)(H,9,10,11)

InChI Key

ASIPAXLBTXBYEI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC(=NN2)C(=O)O

Origin of Product

United States

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